1-Methoxyhexane
Description
1-Methoxyhexane, also known as methyl hexyl ether, is a dialkyl ether with the chemical formula C₇H₁₆O. nist.govwikidata.org It consists of a methoxy (B1213986) group attached to a six-carbon hexane (B92381) chain. smolecule.com As a member of the ether family, it is characterized by an oxygen atom connected to two alkyl groups. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Registry Number | 4747-07-3 |
| Boiling Point | 126.05 °C (399.2 K) |
| Melting Point | -82.27 °C (190.88 K) |
| Density | 0.765-0.775 g/cm³ |
Data sourced from NIST and PubChem. nist.govsmolecule.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJCVRQDSQPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063594 | |
| Record name | Hexane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063594 | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-07-3 | |
| Record name | Hexyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexane, 1-methoxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747073 | |
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| Record name | Hexane, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Hexane, 1-methoxy- | |
| Source | EPA DSSTox | |
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| Record name | 1-methoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL HEXYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99K6ANQ7T | |
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| Record name | Methyl hexyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032407 | |
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Advanced Synthetic Methodologies for 1 Methoxyhexane
Optimized Williamson Ether Synthesis Approaches
The Williamson ether synthesis remains a highly effective and widely utilized method for preparing ethers, including 1-methoxyhexane. This method relies on the nucleophilic substitution reaction between an alkoxide and an alkyl halide.
The classical Williamson ether synthesis for this compound involves the reaction between sodium methoxide (B1231860) (CH₃ONa) and 1-bromohexane (B126081) (C₆H₁₃Br) . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism byjus.comchemguide.co.ukmasterorganicchemistry.comlibretexts.orgjk-sci.comyoutube.comchegg.comchegg.com. In this process, the highly nucleophilic methoxide ion attacks the electrophilic carbon atom bonded to the bromine in 1-bromohexane. This attack occurs from the backside, opposite to the leaving group (bromide ion), leading to the inversion of configuration at the carbon center if it were chiral (though 1-bromohexane is not chiral) masterorganicchemistry.com. The reaction is concerted, meaning bond formation and bond breaking occur simultaneously in a single step, without the formation of carbocation intermediates youtube.comchegg.com.
Typical reaction conditions involve heating the reactants under reflux, often in polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) byjus.comjk-sci.compnu.ac.ir. These solvents help to solvate the cation (Na⁺) but leave the nucleophile (methoxide) relatively bare and highly reactive jk-sci.com. Reaction temperatures typically range from 50°C to 100°C, with reaction times varying from 1 to 8 hours byjus.com. Laboratory preparations can achieve yields between 50-95%, with industrial processes often demonstrating higher quantitative results byjus.com.
Table 1: Typical Conditions and Yields for Williamson Ether Synthesis of this compound
| Reactants | Base/Nucleophile | Alkyl Halide | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-Hexanol (B41254) + Methylating Agent (e.g., CH₃I) | NaH | CH₃I | THF, DMF | 50-100 | 1-8 | 50-95 (Lab) |
| Sodium Methoxide + 1-Bromohexane | CH₃ONa | C₆H₁₃Br | Acetonitrile, DMF, DMSO | Reflux (50-100) | 1-8 | 50-95 (Lab) |
| Sodium Methoxide + 1-Bromohexane (with PTC) | CH₃ONa | C₆H₁₃Br | Various (e.g., Toluene) | ~55 | Varies | Improved |
To improve the efficiency and scope of the Williamson ether synthesis, various catalytic strategies have been developed. Phase-transfer catalysis (PTC) is particularly significant, especially for industrial-scale production byjus.comjk-sci.compnu.ac.iryoutube.com. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the nucleophile (methoxide ion) from an aqueous or solid phase into an organic phase where the alkyl halide resides byjus.comyoutube.com. This allows the reaction to proceed efficiently under milder conditions, often at temperatures around 55°C youtube.com, and can lead to improved yields and reduced reaction times.
While not directly specific to this compound in the provided literature, broader research indicates the utility of transition-metal catalysts in ether synthesis. For instance, iron catalysts have been employed for the direct dehydrative etherification of alcohols acs.org, and tin(II) salts have shown activity in etherification reactions academie-sciences.fr. These catalytic advancements aim to circumvent the drawbacks of traditional methods, such as the generation of stoichiometric inorganic waste.
Table 2: Catalytic Enhancements in Williamson Ether Synthesis
| Catalyst Type | Example Catalyst | Primary Role in Williamson Synthesis | Benefits |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates transfer of alkoxide into the organic phase | Improved reaction rates, milder conditions, enhanced yields, suitability for biphasic systems |
| Transition Metal Catalysts | Iron salts, Tin(II) salts | Catalyze C-O bond formation, often via dehydration or other mechanisms | Potential for direct alcohol coupling, reduced waste, broader substrate scope (general ether synthesis) |
Alternative Etherification Pathways
Beyond the direct Williamson synthesis, other methods can be employed to synthesize this compound, particularly starting from different precursors.
An alternative route to ethers involves the acid-catalyzed etherification of alcohols . This method typically involves reacting an alcohol with another alcohol (or a methylating agent) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) . For the synthesis of this compound, this would involve the reaction between 1-hexanol and methanol (B129727). The mechanism generally involves protonation of one of the alcohol's oxygen atoms, making it a better leaving group (water), followed by nucleophilic attack by the other alcohol on the protonated species. This process is often carried out at elevated temperatures, typically around the reflux point of the mixture (e.g., 100–120°C) . This method can be prone to side reactions like alkene formation (elimination) or ether cleavage under harsh acidic conditions.
This compound can also be synthesized starting from unsaturated hydrocarbons, such as 1-hexene (B165129). This typically involves a two-step process:
Hydroboration-Oxidation: The first step converts 1-hexene into 1-hexanol. This is achieved via an anti-Markovnikov addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) studysoup.compearson.com. This sequence regioselectively places the hydroxyl group on the terminal carbon of the hexene chain, yielding 1-hexanol.
Etherification of 1-Hexanol: The resulting 1-hexanol is then converted into this compound. This is commonly performed using a Williamson ether synthesis approach:
The alcohol (1-hexanol) is first deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide (sodium hexoxide) studysoup.compearson.com.
This alkoxide then reacts with a methylating agent, typically methyl iodide (CH₃I), via an SN2 reaction to form the ether linkage, yielding this compound studysoup.compearson.com.
This multi-step approach allows for the synthesis of this compound from readily available alkenes, offering an alternative to starting directly with alkyl halides.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry can be applied to optimize the synthesis of this compound, aiming to reduce environmental impact and improve process sustainability.
Waste Reduction: The traditional Williamson ether synthesis generates stoichiometric amounts of inorganic salt byproducts (e.g., NaBr) acs.org. While unavoidable in this specific reaction, minimizing side reactions (such as elimination, which is more prevalent with secondary or tertiary halides) through careful control of reaction conditions and substrate choice (using primary halides like 1-bromohexane) is crucial for maximizing yield and reducing waste.
Catalysis: The use of catalysts, particularly phase-transfer catalysts in the Williamson synthesis, can enhance reaction rates and allow for milder conditions, potentially reducing energy consumption byjus.comjk-sci.compnu.ac.iryoutube.com. Furthermore, research into catalytic methods for direct etherification from alcohols, which generate water as the sole byproduct, represents a greener alternative to the halide-based Williamson synthesis acs.org.
Solvent Selection: While polar aprotic solvents like acetonitrile, DMF, and DMSO are effective for the Williamson synthesis, their environmental impact and potential toxicity necessitate consideration of greener solvent alternatives where feasible. Research into solvent effects on regioselectivity in ether synthesis highlights the importance of solvent choice in reaction outcomes researchgate.net.
By integrating these principles, synthetic routes can be refined to be more efficient, less wasteful, and environmentally conscious.
Reactivity and Mechanistic Investigations of 1 Methoxyhexane
Oxidative Reactivity and Product Profiling
The oxidation of ethers like 1-methoxyhexane can proceed via different pathways depending on the reagents and conditions. In the presence of atmospheric oxygen, ethers can undergo auto-oxidation to form unstable hydroperoxides and peroxides, which can be hazardous. mlsu.ac.in
With strong oxidizing agents, the C-O bond and the C-H bonds on the carbons adjacent to the ether oxygen are susceptible to cleavage. The oxidation of this compound with potent agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) leads to the cleavage of the ether, typically yielding hexanoic acid and methanol (B129727) as the primary products. smolecule.com The reaction involves the oxidation of the hexyl group to a carboxylic acid and the methyl group to methanol, which may be further oxidized depending on the reaction conditions.
Table 1: Products of this compound Oxidation
| Oxidizing Agent | Major Products | Reference |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Hexanoic Acid, Methanol | smolecule.com |
| Chromic Acid (H₂CrO₄) | Hexanoic Acid, Methanol |
Reductive Pathways for Ethers
Ethers are generally resistant to reduction due to the strength of the carbon-oxygen bond, making reductive pathways less common compared to other functional groups. Specific and powerful reducing agents or catalytic systems are required to achieve cleavage of the C-O bond. While direct reduction of this compound is not a common transformation, related unsaturated ethers can be reduced to form saturated ethers. For instance, the catalytic hydrogenation of an unsaturated analogue like (Z)-1-methoxyhex-3-ene over a palladium on carbon (Pd/C) catalyst reduces the carbon-carbon double bond to yield (Z)-1-methoxyhexane, demonstrating a pathway to the saturated ether from an unsaturated precursor.
Nucleophilic and Electrophilic Substitution Reactions Involving the Methoxy (B1213986) Group
The methoxy group of this compound can be involved in substitution reactions. In these reactions, the ether oxygen can act as a leaving group after protonation, or the entire methoxy group can be displaced.
Nucleophilic Substitution: The cleavage of ethers by strong acids like HBr or HI is a classic example of nucleophilic substitution, where the halide ion acts as the nucleophile (see section 3.5). ksu.edu.salibretexts.org Another fundamental reaction in ether chemistry is the Williamson ether synthesis, which can be used to form this compound. ksu.edu.sa This S_N2 reaction involves a nucleophilic attack by a methoxide (B1231860) ion on an alkyl halide, such as 1-bromohexane (B126081), or conversely, the attack of a hexoxide ion on a methyl halide. pearson.com
Electrophilic Substitution: Direct electrophilic substitution on the ether oxygen is primarily limited to its protonation by acids. The resulting oxonium ion is highly activated towards nucleophilic attack. Reactions analogous to electrophilic substitution on an aromatic ring are not applicable to aliphatic ethers like this compound.
Table 2: Examples of Substitution Reactions Related to this compound
| Reaction Type | Reactants | Product | Mechanism | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Sodium methoxide + 1-Bromohexane | This compound | S_N2 | |
| Williamson Ether Synthesis | 1-Hexanol (B41254) + NaH, then CH₃I | This compound | S_N2 | pearson.com |
Role of this compound as a Solvent in Reaction Mechanisms
This compound is characterized as a non-polar, aprotic solvent. smolecule.com Its chemical inertness under many conditions, combined with its ability to dissolve non-polar and moderately polar organic compounds, makes it a useful medium for various chemical reactions.
The solvent environment can significantly influence the rates and outcomes of chemical reactions. numberanalytics.com As a non-polar, aprotic solvent, this compound is expected to have specific solvation effects:
Reaction Rates: According to collision theory, reaction rates are influenced by the frequency and energy of molecular collisions. solubilityofthings.com In a non-polar solvent like this compound, reactions involving non-polar reactants are often facilitated. However, for reactions that proceed through charged or highly polar transition states (common in S_N1 reactions), this compound would offer poor stabilization compared to polar, protic solvents. This lack of stabilization would increase the activation energy and thus slow down the reaction rate. numberanalytics.com Conversely, for some S_N2 reactions where charge is dispersed in the transition state, a non-polar solvent can be favorable.
Selectivity: The solvent can modulate the selectivity of a reaction. For instance, in enzymatic oxidations, the hydrogen-bonding structure and polarity of the enzyme's active site—a micro-environment—can alter the reactivity and selectivity of an oxidizing species. rsc.org Similarly, the bulk solvent properties of this compound, particularly its lack of strong hydrogen-bonding capabilities, can influence the conformational equilibria of reactants and transition states, thereby affecting the stereochemical or regiochemical outcome of a reaction.
While this compound is aprotic (it cannot act as a hydrogen bond donor), the oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor. This ability allows it to engage in hydrogen bonding with protic species like alcohols or water, which influences its solubility and its behavior as a solvent. ksu.edu.sa
This interaction is weaker than the hydrogen bonding between alcohol molecules, which explains the lower boiling point of ethers compared to alcohols of similar molecular weight. ksu.edu.sa In a reaction environment, the ability of this compound to act as a hydrogen bond acceptor can influence the reactivity of reagents. For example, it can solvate protic nucleophiles, potentially reducing their nucleophilicity, although this effect is less pronounced than in protic solvents like water or ethanol. numberanalytics.com This interaction is a key factor in its role as a solvent in reactions such as Grignard reagent formation or lithium-sulfur battery chemistry.
Acid-Catalyzed Cleavage Mechanisms
Ethers are generally stable but can be cleaved by strong mineral acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orguoanbar.edu.iq The cleavage of this compound, a primary methyl ether, proceeds via an S_N2 mechanism.
The mechanism involves two main steps:
Protonation of the Ether Oxygen: The reaction begins with the rapid and reversible protonation of the ether oxygen by the strong acid. This step converts the poor leaving group (methoxide, -OCH₃) into a good leaving group (a neutral methanol molecule). libretexts.org
Nucleophilic Attack: The halide anion (I⁻ or Br⁻), which is a good nucleophile, then attacks one of the electrophilic carbon atoms adjacent to the oxonium ion. In the case of this compound, there are two potential sites of attack: the primary carbon of the hexyl group and the methyl carbon. The S_N2 attack occurs at the less sterically hindered carbon, which is the methyl group. libretexts.orgchemguide.co.uk
This concerted attack results in the displacement of 1-hexanol and the formation of a methyl halide (e.g., bromomethane (B36050) or iodomethane). If an excess of the acid is used, the 1-hexanol formed can undergo a subsequent S_N2 reaction to produce the corresponding 1-halohexane and water. libretexts.org
Table 3: Mechanism of Acid-Catalyzed Cleavage of this compound
| Step | Description | Intermediate/Products | Reference |
|---|---|---|---|
| 1. Protonation | The ether oxygen is protonated by H-X (X = Br, I). | Hexylmethyloxonium ion | libretexts.org |
| 2. S_N2 Attack | The halide ion (X⁻) attacks the methyl carbon. | Transition state leading to products. | libretexts.orgchemguide.co.uk |
| 3. Products | Formation of alcohol and alkyl halide. | 1-Hexanol + Methyl halide (CH₃X) | libretexts.org |
Sophisticated Spectroscopic and Structural Characterization Studies
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For 1-Methoxyhexane, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for mapping the connectivity between protons and carbons in a molecule. HSQC experiments correlate protons with directly bonded carbons, providing information about which proton is attached to which carbon atom. HMBC experiments, on the other hand, detect correlations between protons and carbons separated by two or three bonds, establishing longer-range connectivity. These techniques are essential for confirming the proposed structure of this compound and for identifying any potential impurities or isomers that might be present. While specific published 2D NMR studies on this compound are not extensively detailed in the provided snippets, the general application of HSQC and HMBC for structural elucidation of organic compounds, including ethers, is well-established kriso.eekrainaksiazek.plcolumbia.edu. For this compound, these experiments would confirm the methyl group's attachment to the oxygen and the linear arrangement of the hexyl chain.
Solid-state NMR (SSNMR) is employed when studying compounds in their solid form, providing information about molecular conformation, dynamics, and intermolecular interactions that may not be apparent in solution-state NMR. While this compound is typically a liquid at room temperature, SSNMR can be applied to crystalline derivatives or complexes of the compound, or to study its behavior under specific conditions that might induce a solid phase. SSNMR techniques, such as Magic Angle Spinning (MAS) and Cross-Polarization (CP), enhance spectral resolution and sensitivity, allowing for detailed analysis of molecular motion and hydrogen bonding in solid materials researchgate.netmst.edupreprints.org. Although direct applications of SSNMR to this compound itself are not detailed, the principles are applicable to understanding the structural nuances of related solid materials or crystalline forms researchgate.netmst.edupreprints.org.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of ions, thereby confirming the elemental composition of a molecule and identifying fragmentation patterns. For this compound, HRMS can confirm its molecular formula (C7H16O) with high accuracy . The fragmentation patterns observed in electron ionization (EI) mass spectrometry provide clues about the molecule's structure, showing how it breaks down into smaller ions. Common fragmentation pathways for ethers like this compound often involve cleavage of the C-O bond or C-C bonds within the alkyl chain. For instance, the molecular ion [M]+ would be observed at m/z 116. Fragmentation could lead to ions such as [CH3O]+ (m/z 31), [C6H13]+ (m/z 85), or fragments resulting from alpha-cleavage next to the oxygen atom chemicalbook.comnist.gov. HRMS is also instrumental in identifying potential mechanistic intermediates or products in chemical reactions where this compound is involved .
Table 1: Representative Mass Spectrometry Fragmentation Peaks for this compound (Hypothetical based on similar ethers)
| m/z | Ion Formula | Description | Relative Intensity (%) |
| 116 | C7H16O+ | Molecular Ion | ~1-5 |
| 85 | C6H13+ | Hexyl cation | ~10-20 |
| 57 | C4H9+ | Butyl cation | ~15-25 |
| 45 | C2H5O+ | Methoxyethyl cation | ~100 |
| 43 | C3H7+ | Propyl cation | ~10-20 |
| 31 | CH3O+ | Methoxy (B1213986) cation | ~2-5 |
Note: Actual intensities can vary based on experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the presence of specific functional groups and intermolecular interactions.
For this compound, Fourier-Transform Infrared (FT-IR) spectroscopy is expected to show characteristic absorption bands. The most prominent feature for ethers is the C-O stretching vibration, which typically appears in the region of 1050-1250 cm-1. For dialkyl ethers like this compound, a strong band around 1120 cm-1 is characteristic of the C-O-C stretching quimicaorganica.orgnist.govnih.govspectrabase.com. Additionally, C-H stretching vibrations from the methyl and hexyl groups would be observed in the 2850-3000 cm-1 region, and C-H bending vibrations would appear around 1350-1470 cm-1 quimicaorganica.orgnist.govnih.gov.
Raman spectroscopy would complement IR data by detecting vibrations that are Raman-active. Similar C-H stretching and bending modes, as well as C-C stretching modes within the hexyl chain, would be observed. While specific Raman spectra for this compound are not detailed, the general principles of analyzing alkyl ethers apply researchgate.netspectrabase.com.
Table 2: Characteristic Vibrational Frequencies for this compound (FT-IR)
| Functional Group / Vibration | Expected Wavenumber (cm-1) | Band Type |
| C-O Stretch (Dialkyl Ether) | 1100-1150 | Strong |
| C-H Stretch (Aliphatic) | 2850-2970 | Strong |
| C-H Bend (CH3) | 1450-1475 | Medium |
| C-H Bend (CH2) | 1460-1470 | Medium |
| C-H Bend (CH2, wagging) | 1350-1370 | Medium |
X-ray Crystallography of Crystalline Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. While this compound is a liquid at standard conditions and does not readily form crystals, X-ray crystallography can be applied to its crystalline derivatives or complexes. Such studies can resolve structural ambiguities, confirm stereochemistry, and provide detailed information about molecular packing and intermolecular interactions in the solid state cymitquimica.comgoogle.comnih.gov. For instance, if this compound were to form a co-crystal with a host molecule, such as a crown ether, X-ray diffraction could reveal the precise arrangement of the ether within the crystal lattice. However, specific X-ray crystallographic studies on crystalline derivatives or complexes directly involving this compound are not detailed in the provided search results.
Compound Name List
this compound
Hexyl methyl ether
Methyl hexyl ether
Ether, hexyl methyl
Theoretical and Computational Chemistry of 1 Methoxyhexane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and reactivity of 1-methoxyhexane.
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. openreview.netjocpr.com Applying DFT to this compound allows for a detailed analysis of its molecular orbitals, charge distribution, and electronic energy levels. jocpr.com The electronic structure is fundamental to understanding the molecule's stability, reactivity, and interactions.
Key aspects of the electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. jocpr.com A Mulliken population analysis, also derived from DFT calculations, can reveal the partial charges on each atom, highlighting the polar nature of the C-O-C ether linkage and predicting how the molecule will interact with other polar or charged species. jocpr.com The methoxy (B1213986) group (-OCH3) acts as an electron-donating group, which influences the electron density across the hexane (B92381) chain.
Table 1: Predicted Electronic Properties of this compound via DFT
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's excitability and chemical reactivity. A larger gap suggests higher stability. jocpr.com |
| Electron Density | The distribution of electrons around the molecule. | Reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). |
| Dipole Moment | A measure of the net molecular polarity. | A non-zero dipole moment, arising from the electronegative oxygen atom, governs solubility and intermolecular forces. researchgate.net |
| Ionization Energy | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to undergo oxidation. chemeo.com |
This table is illustrative, based on general principles of DFT analysis applied to ethers.
Computational Prediction of Spectroscopic Parameters
Computational methods are employed to predict various spectroscopic parameters for this compound, which can then be used to interpret experimental data or to identify the compound in a mixture. Techniques like DFT can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic resonance (NMR) chemical shifts.
The predicted IR spectrum would show characteristic peaks for C-H stretching, C-H bending, and, most importantly, the strong C-O-C ether stretch. For NMR, calculations can predict the ¹H and ¹³C chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the methoxy protons and the different methylene (B1212753) and methyl protons along the hexane chain, with chemical shifts influenced by their proximity to the electronegative oxygen atom. High-resolution mass spectrometry data, such as molecular weight and fragmentation patterns, can also be computationally validated.
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Parameter (Illustrative) | Experimental Information |
|---|---|---|
| ¹H NMR | Methoxy (-OCH₃) protons at ~3.3 ppm. | Distinct signals for methoxy and alkyl protons. |
| Mass Spectrometry | Molecular Weight: 116.20 g/mol . chemeo.comnist.gov | Confirms molecular formula integrity (C₇H₁₆O). |
| IR Spectrum | Strong C-O-C ether linkage stretch. | Available on the NIST Chemistry WebBook. nist.gov |
Predictive values are based on typical ranges for similar functional groups.
Reaction Pathway Simulations and Transition State Analysis
Theoretical calculations are crucial for mapping the potential energy surface of chemical reactions involving this compound. numberanalytics.com By simulating reaction pathways, researchers can understand complex mechanisms, such as oxidation or acid-catalyzed cleavage, without performing the reactions in a lab. These simulations identify the most energetically favorable route from reactants to products.
A key element of this analysis is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. numberanalytics.comgithub.io Transition state theory allows for the calculation of reaction rates and activation energies. numberanalytics.com Computationally, a true transition state is confirmed by a frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). github.io Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. github.io
Table 3: Simulated Reaction Pathway Example: Oxidation of this compound
| Stage | Description | Key Computational Insight |
|---|---|---|
| Reactants | This compound and an oxidizing agent. | Optimized geometries and initial energies. |
| Transition State | The highest energy structure along the pathway. | Geometry and activation energy barrier height. github.io |
| Products | e.g., Hexanoic acid and methanol (B129727). | Optimized geometries and final energies. |
This is a hypothetical reaction pathway based on known ether chemistry.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of this compound's behavior in different phases and its interactions with other molecules.
Conformational Dynamics of this compound and its Analogues
This compound is a flexible molecule, and its hexyl chain can adopt numerous conformations due to rotation around its C-C single bonds. MD simulations can explore this conformational landscape and the dynamics of transitions between different shapes.
Studies on structural analogues like (Z)-1-methoxyhex-3-ene provide insight into the likely conformational preferences of this compound. Conformational scans can identify the most stable energy minima. For the alkyl chain, the key dihedral angles will likely lead to dominant gauche and anti conformations. The anti conformation, where the carbon backbone is in a zigzag pattern, is often the lowest in energy, while gauche conformations are slightly higher in energy due to steric interactions. MD simulations can track the population of these conformers over time and the rate of interconversion, which affects the macroscopic properties of the substance.
Table 4: Conformational Analysis of the Hexyl Chain in this compound
| Conformer | Dihedral Angle (Illustrative C-C-C-C) | Relative Energy (Illustrative) | Description |
|---|---|---|---|
| Anti | ~180° | 0 kJ/mol (most stable) | The carbon chain is fully extended, minimizing steric hindrance. |
| Gauche | ~60° | > 0 kJ/mol | The carbon chain is folded, leading to some steric strain. |
Relative energies are based on findings for analogues like (Z)-1-Methoxyhex-3-ene.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. ontosight.aiunimore.it This approach is founded on the principle that the structural and electronic features of a molecule, often quantified by molecular descriptors, inherently determine its physical, chemical, and biological activities. ontosight.ai By developing robust QSPR models, it becomes possible to predict the properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work. ontosight.airesearchgate.net
The development of a QSPR model is a systematic process that includes several key stages: the collection of a dataset of molecules with known experimental values for a specific property, the calculation of a wide array of molecular descriptors for each molecule, the development of a mathematical equation or model that links the descriptors to the property using statistical or machine learning techniques, and rigorous validation of the model's predictive capability. ontosight.ai
In the context of aliphatic ethers like this compound, QSPR studies are valuable for predicting a range of properties relevant to their application as solvents or fuel components. researchgate.netcore.ac.uk These models can predict properties such as boiling point, density, viscosity, and fuel ignition quality. unimore.itbham.ac.uk
Research Findings and Predictive Models
Research into the predictive chemistry of fuel compounds has utilized machine learning-quantitative structure-property relationship (ML-QSPR) models to evaluate the properties of various fuel types, including acyclic ethers like this compound. core.ac.ukbham.ac.uk In one such high-throughput screening study, an ML-QSPR model was developed to predict 15 different physicochemical properties. core.ac.uk This model, which decomposes molecules into functional group elements and considers their interactions, was used to compare the ignition quality (Cetane Number - CN) of 18 different fuel types with seven carbon atoms. bham.ac.uk
The findings indicated that among the C7 compounds, this compound, as an acyclic ether, had the highest predicted Cetane Number, suggesting superior ignition quality under compression ignition conditions compared to other classes like n-alkanes, alcohols, and ketones. bham.ac.uk
The molecular descriptors used in these QSPR models are crucial for capturing the essential structural information. These descriptors can be categorized into several types:
| Descriptor Type | Description | Examples |
| Constitutional | Based on the molecular formula, describing the elemental composition and molecular weight. | Molecular Weight, Atom Counts |
| Topological | Derived from the 2D representation of the molecule, describing atomic connectivity and branching. | Wiener Index, Randić Index, Molecular Distance-Edge Vector (MDEV) d-nb.info |
| Geometrical | Based on the 3D structure of the molecule. | Molecular Volume, Surface Area |
| Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. | Dipole Moment, HOMO/LUMO energies, Electrostatic Potential nih.govnih.gov |
The selection of appropriate descriptors and statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), is critical for building an accurate and predictive QSPR model. researchgate.netd-nb.info For instance, studies on various ethers have successfully used descriptors derived from electrostatic potential and molecular volume to create predictive models for properties like vapor pressure and partition coefficients. nih.govnih.gov The predictive quality of these models is often assessed using cross-validation techniques and by testing them on an external set of compounds not used in the model's development. researchgate.netnih.gov
Below is a summary table from a comparative study on the ignition quality of C7 fuel candidates, as predicted by an ML-QSPR model.
| Compound Class (C7) | Example Compound | Predicted Cetane Number (CN) Rank (Increasing Order) |
| Aromatic | Toluene | 1 |
| Iso-alkane | 2,2,3-Trimethylbutane | 2 |
| Unsaturated Ester | Methyl-2-hexenoate | 3 |
| Cycloalcohol | 1-Methylcyclohexanol | 4 |
| Cycloketone | Cycloheptanone | 5 |
| Saturated Ester | Methyl hexanoate | 6 |
| Alcohol | 1-Heptanol | 11 |
| Ketone | 2-Heptanone | 12 |
| n-Alkane | n-Heptane | 15 |
| Acyclic Ether | This compound | 17 |
| This table is illustrative of the relative rankings found in ML-QSPR studies. bham.ac.uk |
The successful application of QSPR models to ethers demonstrates their utility in screening and identifying compounds with desired properties, providing a powerful tool for theoretical and computational chemistry. researchgate.netcore.ac.uk
Research Applications Beyond Traditional Solvency
Applications in Advanced Analytical Chemistry as a Reference Standard
1-Methoxyhexane serves as a valuable tool in analytical chemistry, particularly as a reference standard for method development and compound identification.
Due to its well-defined chemical structure and consistent physicochemical properties, this compound is frequently employed as a reference compound in analytical techniques, most notably Gas Chromatography (GC). Its predictable retention time and behavior on chromatographic columns allow researchers to establish benchmarks for the identification and quantification of other compounds within complex sample matrices. Studies involving the analysis of volatile compounds in complex mixtures, such as Extra Virgin Olive Oil (EVOO), have identified this compound, demonstrating its presence and utility in such analyses. For instance, in specific GC analyses of EVOO, this compound has been detected with a retention time of approximately 8.46 minutes. acs.org The compound's boiling point and polarity characteristics are instrumental in its separation and detection during GC analyses. chemeo.com The National Institute of Standards and Technology (NIST) also provides access to gas chromatography data, further supporting its use in this field. nist.gov
In environmental science and natural product research, this compound functions as an effective extraction medium. Its ability to dissolve non-polar substances facilitates the isolation of specific components from complex mixtures, which is crucial for trace analysis. smolecule.com While direct applications in environmental trace analysis are not extensively detailed in the available literature, the compound's properties suggest its potential utility. Furthermore, related compounds, such as This compound-3-thiol (B1622193), have been identified as significant odorants in natural products like clary sage (Salvia sclarea L.), indicating the broader relevance of methoxyhexane derivatives in the characterization of natural product volatile profiles. researchgate.netresearchgate.net Research into tracking biodegradation pathways of such compounds may involve the use of isotopically labeled analogs, such as ¹³C-1-Methoxyhexane.
Role in Materials Science Research
The properties of this compound are also being explored within materials science, particularly concerning its solvent capabilities and electrochemical behavior.
The non-polar nature of this compound makes it a suitable solvent for dissolving non-polar compounds, a characteristic that can be relevant in polymer synthesis and processing where specific solubility parameters are critical. smolecule.com While direct extensive research on this compound as a primary polymer solvent is limited, its mention in the context of "polymer analytics and their solvent dependency" suggests its role in understanding solvent interactions within polymer systems. uni-konstanz.de Broader research into polymer-solvent combinations for chemical recycling highlights the importance of selecting solvents with high affinity to the polymer and low viscosity for efficient processing, principles that could apply to this compound in specific applications. mdpi.compreprints.org
This compound, designated as HME in some studies, has been investigated as a component of ether-based solvents for electrolytes in lithium-sulfur batteries. researchgate.net Research comparing the rate performance of various ether solvents, including this compound, in electrochemical systems provides insights into its potential contributions to battery technology. researchgate.net These investigations aim to identify optimal electrolyte formulations for advanced energy storage devices.
Utilization as a Building Block in Organic Synthesis Research
Beyond its role as a solvent, this compound and its derivatives are utilized in organic synthesis as reagents and building blocks for creating more complex molecules.
This compound itself can serve as a solvent and reagent in various organic synthesis reactions, particularly those involving non-polar substrates, and assists in laboratory extraction and purification processes. smolecule.com Structurally related compounds, such as this compound-3-thiol, are recognized as valuable building blocks in organic synthesis, enabling the preparation of more complex molecules with potential biological activities. ontosight.aiontosight.ai Furthermore, research into the synthesis of functionalized organic molecules for biological screening has involved compounds like 1-isothiocyanato-6-methoxyhexane, demonstrating the utility of the methoxyhexane framework in creating diverse chemical entities. mdpi.com
Data Tables
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | alfa-chemistry.comscimplify.com |
| Synonyms | Hexyl methyl ether, Methyl hexyl ether | chemeo.commolport.com |
| CAS Number | 4747-07-3 | chemeo.comalfa-chemistry.comscimplify.commolport.com |
| Molecular Formula | C7H16O | chemeo.comalfa-chemistry.comscimplify.commolport.com |
| Molecular Weight | 116.2 g/mol | chemeo.comalfa-chemistry.comscimplify.commolport.com |
| Boiling Point | 126 °C | chemeo.com |
| Density | 0.775 g/cm³ (at 25 °C) | chemeo.com |
| Solubility in Water | Practically insoluble to insoluble | smolecule.com |
| Solubility in Ethanol | Soluble | smolecule.com |
| Polarity | Non-polar | smolecule.com |
Studies on Odorant Properties and Flavor Chemistry Research
This compound, also known as hexyl methyl ether, possesses distinct olfactory characteristics that have led to its consideration and use in flavor and fragrance applications. Research into its sensory properties reveals a complex aroma profile, contributing to its value in the formulation of various consumer products.
Odor Profile of this compound
Scientific literature describes this compound with a multifaceted aroma. It is frequently characterized by notes that are herbal, ethereal, and fruity . Further descriptions expand on this, including floral, green, and sweet nuances, often with a pronounced herbaceous quality thegoodscentscompany.com. This combination of descriptors suggests a versatile scent profile that can be integrated into a range of flavor and fragrance compositions.
| Odor Descriptor | Primary Source(s) |
| Herbal | , thegoodscentscompany.com |
| Ethereal | |
| Fruity | , thegoodscentscompany.com |
| Floral | thegoodscentscompany.com |
| Green | thegoodscentscompany.com |
| Sweet | thegoodscentscompany.com |
| Herbaceous | thegoodscentscompany.com |
Role in Flavor Chemistry
This compound has been identified and utilized as a flavoring agent or adjuvant nih.gov. Its inclusion in flavor formulations is supported by its perceived pleasant odor and its natural occurrence in certain plant species, such as Litchi chinensis (lychee) and Salvia species, which contribute to its presence in specific food matrices . This natural derivation enhances its appeal for use in food products. The compound's properties make it a valuable component in aroma formulations for both food and cosmetic industries . Its classification by organizations like the Flavor and Extract Manufacturers Association (FEMA) as a flavoring agent underscores its recognized role in the flavor chemistry landscape nih.gov.
Related Compounds in Aroma Research
While the focus is on this compound, research into related compounds, such as this compound-3-thiol, highlights the significance of the methoxyhexane structure in potent aroma compounds. For instance, this compound-3-thiol has been identified as a powerful odorant with a herbaceous-green, alliaceous, and perspiration profile , playing a key role in the fragrance of clary-sage flowers researchgate.net. This indicates that structural variations within the methoxyhexane family can lead to a wide spectrum of olfactory impacts.
Compound List:
this compound
this compound-3-thiol
(Z)-1-Methoxyhex-3-ene
Environmental Research and Degradation Mechanisms
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as photochemical reactions and hydrolysis.
Photochemical Degradation in Atmospheric Models
In the atmosphere, 1-methoxyhexane is primarily subject to degradation via reactions with hydroxyl (OH) radicals. These highly reactive species are generated in the troposphere through complex photochemical processes initiated by sunlight wikipedia.orgharvard.edu. The reaction typically involves the abstraction of a hydrogen atom from the organic molecule. While specific rate constants for this compound with OH radicals are not explicitly detailed in the provided search results, studies on similar ethers and hydrocarbons suggest that this reaction is a significant atmospheric removal pathway harvard.edunsfc.gov.cn. The atmospheric lifetime of a compound is largely determined by its reaction rate with OH radicals; for instance, methyl hydroperoxide (CH₃OOH), an ether, has an estimated atmospheric lifetime of approximately 2.9 days based on its reaction with OH radicals nsfc.gov.cn. Compounds like chlorofluorocarbons (CFCs), nitrous oxide (N₂O), and carbon dioxide (CO₂) are noted as exceptions that react very slowly or not at all with hydroxyl radicals harvard.edu. The degradation products of this compound in the atmosphere would likely be smaller oxygenated organic compounds and water, which can then undergo further atmospheric processing harvard.eduniwa.co.nz.
Hydrolytic Stability and Products
Hydrolysis involves the breakdown of a compound by reaction with water. This compound is described as practically insoluble to insoluble in water smolecule.com. This low water solubility suggests that direct hydrolysis in aqueous environments might be a slow process. Ethers, in general, are known for their relative stability towards hydrolysis under neutral conditions finefrag.com. However, under strongly acidic or basic conditions, ethers can undergo cleavage. While specific hydrolysis products for this compound are not detailed in the provided search results, the ether linkage (C-O-C) is the most susceptible point for cleavage. Potential hydrolysis could lead to the formation of 1-hexanol (B41254) and methanol (B129727), or potentially other breakdown products depending on the environmental conditions. One search result mentions a reaction where water can promote the conversion of a compound to this compound-2,5-dione through an intermediate rsc.org, but this is in the context of biomass conversion, not direct hydrolysis of this compound itself. The general chemical stability of this compound is noted as being stable under normal conditions, with no significant reactivity hazard by itself or in contact with water finefrag.com.
Biodegradation Studies in Environmental Matrices
Biodegradation involves the breakdown of organic compounds by microorganisms. Studies on the biodegradation of this compound in various environmental matrices are essential for understanding its persistence in soil and water.
Microbial Degradation Mechanisms and Metabolites
Information regarding specific microbial degradation mechanisms and identified metabolites of this compound is limited in the provided search results. However, general principles of alkane and ether biodegradation suggest potential pathways. Microorganisms often initiate the degradation of alkanes and ethers through oxidation, typically involving monooxygenase or dioxygenase enzymes. For ethers, cleavage of the C-O bond is a key step. For example, in the metabolism of hexane (B92381), initial hydroxylation by mixed-function oxidases can lead to hexanols, which are then further metabolized quora.com. If similar pathways apply to this compound, initial oxidation could occur at the alkyl chain or at the ether linkage. Potential metabolites could include 1-hexanol, methanol, and subsequently, hexanoic acid or other short-chain carboxylic acids and alcohols. The low water solubility of this compound smolecule.com might influence its bioavailability to microorganisms, potentially slowing down its biodegradation rate in aquatic environments.
Environmental Transport and Fate Modeling
Modeling the environmental transport and fate of this compound involves predicting its distribution and persistence across different environmental compartments (air, water, soil, sediment) based on its physical-chemical properties and degradation rates. Key properties influencing its transport include its low water solubility smolecule.com, suggesting it would preferentially partition into organic phases or sorb to soil particles rather than remaining dissolved in water. Its vapor pressure and Henry's Law constant (not provided) would determine its tendency to volatilize into the atmosphere.
While specific fate models for this compound are not detailed, its environmental behavior can be inferred from its properties. Its low water solubility and non-polar nature indicate a potential for adsorption to soil organic matter and limited mobility in groundwater. Volatilization from water and soil surfaces could be a significant transport pathway to the atmosphere, where it would then be subject to photochemical degradation by OH radicals harvard.edunsfc.gov.cn. Biodegradation in soil and water would depend on the presence of suitable microbial communities and environmental conditions. The absence of specific data on biodegradation rates and adsorption coefficients makes precise fate modeling challenging without further experimental input.
Synthesis and Reactivity of 1 Methoxyhexane Derivatives and Analogues
Alkyl Chain Modifications: Homologues and Isomers
The synthesis of homologues and isomers of 1-methoxyhexane, such as 1-methoxypentane (B3055027) and 1-methoxyheptane (B13389018), or 2-methoxyhexane (B15478497), can be readily achieved through established etherification protocols. The Williamson ether synthesis is a primary and versatile method for this purpose. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. For instance, the synthesis of 1-methoxyheptane would involve the reaction of sodium heptoxide with a methyl halide, or conversely, sodium methoxide (B1231860) with a 1-haloheptane.
The reactivity of these homologues and isomers is influenced by the length and branching of the alkyl chain. Generally, the reactivity of dialkyl ethers tends to decrease with increasing molecular weight and alkyl chain length. asm.org This can be attributed to increased steric hindrance around the ether oxygen, which can impede access for reagents, and potential changes in physical properties like solubility. For example, in acidic cleavage reactions, a common reaction for ethers, the rate can be influenced by the steric accessibility of the protonated ether oxygen to the nucleophile. openstax.orgmasterorganicchemistry.comchemistrysteps.com
Isomers of this compound, such as 2-methoxyhexane or 3-methoxyhexane, introduce constitutional isomerism which can significantly alter reactivity. The position of the methoxy (B1213986) group along the hexane (B92381) chain affects the steric environment and the potential for different reaction pathways. For example, in elimination reactions, the position of the ether linkage will dictate the possible alkene products.
Table 1: Comparison of Physical Properties of this compound Homologues and Isomers
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) |
| 1-Methoxypentane | C6H14O | 100 | 0.754 |
| This compound | C7H16O | 125 | 0.769 |
| 1-Methoxyheptane | C8H18O | 152 | 0.781 |
| 2-Methoxyhexane | C7H16O | 119 | 0.758 |
Note: The data in this table is compiled from various chemical data sources and is for illustrative purposes.
Functional Group Derivatization: Thiolated and Halogenated Analogues
The introduction of sulfur or halogen atoms into the this compound framework creates analogues with distinct chemical properties and reactivity patterns.
Synthesis of This compound-3-thiol (B1622193) and 6-Methoxyhexane-1-thiol (B2550330)
The synthesis of thiolated analogues of this compound can be approached through several synthetic strategies.
For This compound-3-thiol , a plausible route involves the nucleophilic ring-opening of an appropriate epoxide. For example, reacting 1,2-epoxyhexane (B74757) with sodium methoxide would yield 1-methoxyhexan-2-ol. Subsequent conversion of the secondary alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide (B80085), would produce the desired this compound-2-thiol. A similar strategy starting from 1,2-epoxybutane (B156178) and ethylmagnesium bromide, followed by methoxy ether formation and subsequent conversion of the hydroxyl group to a thiol, could lead to this compound-3-thiol.
The synthesis of 6-methoxyhexane-1-thiol can be envisioned starting from 6-bromohexan-1-ol. The hydroxyl group can be protected, for example, as a tetrahydropyranyl (THP) ether. The bromo group can then be converted to a thiol via reaction with sodium hydrosulfide or thiourea (B124793) followed by hydrolysis. Deprotection of the alcohol and subsequent methylation would yield 6-methoxyhexane-1-thiol. An alternative approach involves the methylation of 6-bromohexan-1-ol to form 1-bromo-6-methoxyhexane, followed by conversion of the bromide to the thiol.
Reactivity Studies of Derived Thiols (e.g., Oxidation, Metal Coordination)
Thiols are known for their susceptibility to oxidation and their ability to coordinate with metal ions.
Oxidation: The thiol group in this compound-3-thiol and 6-methoxyhexane-1-thiol is readily oxidized. Mild oxidizing agents typically convert thiols to the corresponding disulfides. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. Stronger oxidizing agents can lead to the formation of sulfonic acids. The presence of the ether oxygen in the molecule is not expected to significantly interfere with the oxidation of the thiol group under typical conditions.
Metal Coordination: The sulfur atom in thiols is a soft Lewis base and exhibits a strong affinity for soft metal ions. wikipedia.org Thiolates, the conjugate bases of thiols, are excellent ligands for a variety of transition metals. wikipedia.org The methoxy group in these thiolated analogues could potentially act as a secondary, weaker coordinating site, possibly leading to the formation of chelate complexes with certain metal ions. The stability and structure of these metal complexes would depend on the specific metal ion, the solvent, and the relative positions of the thiol and ether functionalities. The formation of metal-thiolate complexes can be achieved through reactions of the thiol with metal halides or by metathesis reactions using a metal salt and the corresponding thiolate. wikipedia.org
Halogenated Analogues (e.g., 1-Fluoro-6-methoxyhexane): Synthetic Routes and Impact on Reactivity
The introduction of a halogen, such as fluorine, can significantly alter the electronic properties and reactivity of the molecule.
Synthetic Routes: A common method for the synthesis of 1-fluoro-6-methoxyhexane involves the nucleophilic substitution of a suitable leaving group in a 6-methoxyhexyl precursor. For example, 6-methoxyhexan-1-ol (B3053930) can be converted to its corresponding tosylate or mesylate. Subsequent reaction with a fluoride (B91410) source, such as potassium fluoride in a polar aprotic solvent, would yield 1-fluoro-6-methoxyhexane.
Impact on Reactivity: The presence of the highly electronegative fluorine atom at one end of the alkyl chain will induce a dipole moment and can influence the reactivity of the ether linkage. While ethers are generally considered unreactive, the C-O bond can be cleaved under strongly acidic conditions. openstax.orgmasterorganicchemistry.comchemistrysteps.com The electron-withdrawing effect of the fluorine atom might slightly decrease the basicity of the ether oxygen, potentially affecting the rate of protonation, which is the initial step in acid-catalyzed cleavage. openstax.orgmasterorganicchemistry.comchemistrysteps.com However, the primary mode of reactivity for such a molecule would likely still be dominated by the ether cleavage under harsh acidic conditions or reactions involving the C-F bond under specific nucleophilic substitution conditions.
Comparative Reactivity and Structure-Property Relationship Studies in Ether Series
The study of homologous and isomeric series of ethers, including functionalized analogues, allows for the elucidation of structure-property relationships.
The reactivity of the ether C-O bond is generally low, making ethers useful as solvents. youtube.com However, they can undergo cleavage with strong acids like HBr and HI. openstax.orgmasterorganicchemistry.comchemistrysteps.combritannica.com The mechanism of this cleavage, whether SN1 or SN2, is dependent on the structure of the alkyl groups attached to the oxygen. openstax.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org For primary alkyl groups, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon. openstax.orgchemistrysteps.comlibretexts.org For ethers with tertiary alkyl groups, an SN1 mechanism involving a stable carbocation intermediate is more likely. openstax.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org
The length and branching of the alkyl chains in a homologous series of ethers influence their physical properties, such as boiling point and density, in a predictable manner. As the alkyl chain length increases, van der Waals forces become stronger, leading to higher boiling points. Branching in the alkyl chain generally leads to a decrease in boiling point compared to the straight-chain isomer due to a reduction in the surface area available for intermolecular interactions.
The introduction of functional groups, as seen in the thiolated and halogenated analogues of this compound, adds another dimension to the structure-property relationships. The thiol group introduces the potential for oxidation and metal coordination, while the fluorine atom imparts polarity and can influence the reactivity of the nearby ether linkage through inductive effects.
Table 2: Predicted Reactivity Trends in this compound and its Analogues
| Compound | Key Functional Group | Expected Primary Reactivity | Factors Influencing Reactivity |
| This compound | Ether | Acid-catalyzed C-O bond cleavage | Steric hindrance at the α-carbon |
| 1-Methoxyheptane | Ether | Acid-catalyzed C-O bond cleavage | Increased steric hindrance, lower solubility |
| 2-Methoxyhexane | Ether | Acid-catalyzed C-O bond cleavage | Steric hindrance at the secondary carbon |
| 6-Methoxyhexane-1-thiol | Thiol, Ether | Oxidation of thiol, Metal coordination | Nucleophilicity of sulfur, Basicity of ether oxygen |
| 1-Fluoro-6-methoxyhexane | Fluoroalkane, Ether | Nucleophilic substitution at C-F, Acid-catalyzed C-O bond cleavage | Electronegativity of fluorine, Polarity of C-F bond |
Note: This table presents predicted trends based on general chemical principles.
Future Research Directions and Emerging Areas
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving from task-specific tools to more generalized foundation models for chemistry. nih.govarxiv.org These technologies are being applied to accelerate the design-make-test-analyze cycle, a process traditionally reliant on expert intuition and extensive experimentation. nih.gov For compounds like 1-methoxyhexane, AI and ML can influence their study and use in several key areas.
Furthermore, AI is pivotal in retrosynthesis, the process of planning a synthesis backwards from the target molecule. rsc.org Transformer-based models, such as the one implemented on the IBM RXN platform, can suggest multiple synthetic routes for a target molecule, including variations in reagents and solvents for reactions like the Williamson ether synthesis, a classic method for preparing ethers like this compound. rsc.org These AI tools can be combined with first-principles calculations to validate proposed reaction steps, creating a powerful hybrid platform that leverages both the speed of AI and the accuracy of quantum chemistry. rsc.org This integration helps to fill data gaps and enhance the reliability of predictions, especially where experimental data is scarce. rsc.org
Table 1: Applications of AI/ML in Chemical Design Relevant to Ethers
| AI/ML Technique | Application Area | Example | Source(s) |
|---|---|---|---|
| Artificial Neural Networks (ANN) | Reaction Modeling & Prediction | Modeling the kinetics of dimethyl ether synthesis from syngas. | researchgate.net |
| Bayesian Optimization (BO) | Process Optimization | Efficiently optimizing design variables (temperature, pressure) for DME production to reduce CO2 emissions. | digitellinc.comacs.org |
| Transformer Models | Retrosynthesis Planning | Predicting reactants for the Williamson ether synthesis of ethoxybenzene. | rsc.org |
| Graph Neural Networks (GNN) | Molecular Property Prediction | Identifying the "chemical signature" of effective anti-methanogenic molecules for designing new inhibitors. | iastate.edu |
Novel Catalytic Systems for Ether Functionalization
The direct functionalization of otherwise inert C-H bonds in ethers is a significant goal in modern organic synthesis, offering more atom-economical routes to complex molecules. acs.org Recent progress has focused on developing novel catalytic systems that can selectively activate the α-C-H bonds of ethers. rsc.orgsioc-journal.cn
A promising strategy involves electrophotocatalysis, which combines electrochemistry with photoredox catalysis. acs.orgnih.govresearchgate.net This dual approach allows for reactions under mild conditions. For example, a trisaminocyclopropenium (TAC) ion has been shown to be an effective electrophotocatalyst. acs.org Upon electrochemical oxidation and photoexcitation, the TAC catalyst can abstract a hydrogen atom from an ether substrate, generating a radical intermediate. acs.org This radical can then couple with a variety of partners, including isoquinolines, alkenes, and purines, with high regioselectivity for the less sterically hindered α-position of the ether. acs.orgresearchgate.net This method is notable for being oxidant-free. nih.gov
Significant advancements have also been made in asymmetric catalysis, enabling the enantioselective functionalization of ethers. rsc.org Chiral metal catalysts are used to facilitate carbenoid insertion into α-C-H bonds, producing enantioenriched and highly functionalized ether products. rsc.org These complex oxygen-containing structures are valuable building blocks for the synthesis of bioactive natural products. rsc.org
These catalytic systems could be applied to this compound to generate a range of valuable derivatives. The ability to selectively functionalize the α-position (the carbon adjacent to the ether oxygen) or other positions along the hexyl chain opens up new synthetic possibilities that are difficult to achieve through traditional methods.
Table 2: Novel Catalytic Systems for Ether Functionalization
| Catalytic System | Reaction Type | Key Features | Source(s) |
|---|---|---|---|
| Trisaminocyclopropenium (TAC) Ion | Electrophotocatalytic C-H Functionalization | Operates under mild electrochemical potential with visible light; oxidant-free; high regioselectivity for the less-hindered α-position. | acs.orgnih.gov |
| Chiral Metal Catalysts | Asymmetric Carbenoid α-C-H Insertion | Enables enantioselective synthesis of diverse, highly functionalized ether derivatives. | rsc.org |
| Heterogeneous Catalysts (e.g., γ-Al2O3) | N-Alkylation | Used at elevated temperature and pressure for direct substitution of alcohols with amines; water is the only byproduct. | beilstein-journals.org |
Advanced In Situ Spectroscopic Studies for Reaction Monitoring
A deep understanding of reaction mechanisms, kinetics, and the role of intermediates is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are invaluable tools for gaining this insight. mt.com
Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes (commercially available as ReactIR), is a powerful method for tracking the concentration of key reaction species. mt.com By monitoring characteristic vibrational bands in the mid-infrared region, chemists can follow the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. mt.com This has been applied to a vast range of chemistries, including the study of enolate formation at cryogenic temperatures. mt.com
In situ Diffuse-Reflectance Fourier-Transform Infrared Spectroscopy (DRIFTS) has been used to study the surface adsorption and reaction processes of diethyl ether on catalyst surfaces at different temperatures. cambridge.org This technique revealed the formation of various surface species, including ethanol, formaldehyde, and ethylene, providing a detailed picture of the reaction mechanism on the catalyst. cambridge.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in situ monitoring. A novel setup using LED UV illumination through optical fibers directly into an NMR tube allows for the real-time study of photochemical reactions. rsc.org This was demonstrated by monitoring an initiator-free thiol-ene coupling reaction involving an allyl-functionalized polyether. rsc.org
Synchrotron-based techniques, such as time-resolved in situ X-ray powder diffraction (TRIS PXRD), offer another powerful approach, especially for solid-state reactions. nih.gov These methods have been used to monitor the mechanochemical synthesis of metal-organic frameworks, revealing that the starting materials convert directly to the product in a single, rapid step. nih.gov The combination of advanced spectroscopy with computational methods is expected to provide even more valuable insights into complex reaction mechanisms in the future. rsc.org
Table 3: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Example Application | Source(s) |
|---|---|---|---|---|
| In Situ FTIR (ReactIR) | Mid-infrared vibrational spectroscopy using an ATR probe. | Real-time concentration profiles of reactants, products, and intermediates; reaction kinetics and endpoint. | Monitoring the formation of enolates in organic synthesis. | mt.com |
| In Situ DRIFTS | Diffuse-reflectance IR spectroscopy for studying surfaces. | Identification of adsorbed species and surface reaction intermediates on catalysts. | Studying diethyl ether adsorption and reaction on a SnO2/rGO film. | cambridge.org |
| In Situ UV-NMR | NMR spectroscopy combined with simultaneous UV irradiation inside the NMR tube. | Real-time monitoring of photochemical reaction kinetics and structural changes. | Following a thiol-ene "click" reaction on a poly(allyl glycidyl (B131873) ether) prepolymer. | rsc.org |
| Synchrotron-based In Situ PXRD | Time-resolved X-ray powder diffraction using a high-intensity synchrotron source. | Real-time tracking of phase composition, crystallinity of intermediates, and products in solid-state reactions. | Monitoring the mechanochemical synthesis of metal-organic frameworks. | nih.gov |
Q & A
Q. What are the standard methodologies for synthesizing 1-Methoxyhexane in laboratory settings?
- Methodological Answer : The synthesis typically involves the reaction of hexanol with methylating agents (e.g., methyl halides) under acid or base catalysis. For example, acid-catalyzed etherification using sulfuric acid or p-toluenesulfonic acid can promote the formation of this compound. Reaction conditions such as reflux temperature (~100–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like oxidation or elimination. Characterization via GC-MS or NMR is essential to confirm purity and structure .
Q. How can researchers reliably identify and quantify this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification, leveraging retention time alignment (e.g., ~6.4 minutes under specific column conditions) and mass fragmentation patterns. Quantification requires calibration curves using pure standards, with internal normalization to account for matrix effects. Cross-validation with ¹H/¹³C NMR can resolve ambiguities in structural assignments .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Due to its volatility and potential flammability, use fume hoods for synthesis and handling. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage should adhere to guidelines for ethers: inert atmospheres, cool temperatures, and away from oxidizers. Spill containment requires non-reactive absorbents (e.g., vermiculite) and proper disposal protocols .
Advanced Research Questions
Q. How can conflicting literature data on the physical properties (e.g., boiling point, solubility) of this compound be resolved?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Researchers should replicate experiments under controlled conditions (e.g., distilled solvents, calibrated instruments) and compare results against computational predictions (e.g., COSMO-RS for solubility). Meta-analyses of historical data, accounting for instrumental advancements (e.g., high-precision thermogravimetry), can identify systematic errors .
Q. What strategies optimize the yield of this compound in scalable syntheses?
- Methodological Answer : Continuous flow reactors enhance yield by improving heat/mass transfer and reducing side reactions. Catalyst screening (e.g., heterogeneous acids like Amberlyst-15 vs. homogeneous H₂SO₄) and solvent selection (e.g., toluene for azeotropic water removal) are critical. Kinetic studies (e.g., varying temperature/pH) can pinpoint rate-limiting steps for optimization .
Q. How can computational models predict the reactivity of this compound in novel chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can simulate reaction pathways, such as acid-catalyzed cleavage or radical-initiated degradation. Molecular dynamics simulations (e.g., using GROMACS) model solvent interactions and phase behavior. Validating predictions with experimental data (e.g., kinetic isotope effects) ensures model accuracy .
Q. What advanced analytical techniques validate the purity of this compound for mechanistic studies?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula integrity, while 2D NMR (e.g., HSQC, HMBC) maps coupling networks to detect trace impurities. X-ray crystallography, though challenging for liquids, can resolve structural ambiguities in crystalline derivatives (e.g., co-crystals with crown ethers) .
Q. How do researchers address inconsistencies in reported biological or environmental impacts of this compound?
- Methodological Answer : Controlled ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) under standardized OECD guidelines reduce variability. Environmental fate studies should employ isotope-labeled analogs (e.g., ¹³C-1-Methoxyhexane) to track biodegradation pathways. Cross-disciplinary collaboration with computational toxicologists bridges data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
